FEN1-IN-1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LNT 1 involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine with 3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve the use of catalysts to facilitate the process .
Industrial Production Methods
Industrial production of LNT 1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
LNT 1 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve solvents like DMSO and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of LNT 1 with different functional groups attached .
Scientific Research Applications
LNT 1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of flap endonuclease 1 and its effects on DNA repair mechanisms
Biology: Investigated for its cytotoxic effects on cancer cells, particularly colorectal cancer cells
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce DNA damage response
Industry: Utilized in the development of new pharmaceuticals targeting DNA repair enzymes
Mechanism of Action
LNT 1 exerts its effects by inhibiting flap endonuclease 1 (FEN1), an enzyme involved in DNA replication and repair. By binding to the active site of FEN1, LNT 1 prevents the enzyme from cleaving DNA, leading to the accumulation of DNA damage and ultimately inducing cell death. This mechanism is particularly effective in cancer cells, which rely heavily on DNA repair pathways for survival .
Comparison with Similar Compounds
Similar Compounds
Lentinan: A biologically active compound extracted from Lentinus edodes, known for its immunomodulatory and antitumor effects.
FEN1-IN-1: Another inhibitor of flap endonuclease 1, similar in structure and function to LNT 1.
Uniqueness
LNT 1 is unique due to its high potency and specificity for flap endonuclease 1. Its ability to induce a robust DNA damage response makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGCMQXTPTJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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